Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate
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Overview
Description
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate is a chemical compound with the molecular formula C11H17NO7. It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals. The compound is known for its unique structure, which includes a piperidine ring, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate typically involves the reaction of ethyl 1-methyl-4-oxopiperidine-3-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process generally involves:
Starting Materials: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate and oxalic acid.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, hydroxylated compounds, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate can be compared with other similar compounds such as:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound has a benzyl group instead of a methyl group, leading to different chemical properties and applications.
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate: The non-oxalate form of the compound, which has different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific structure and the presence of the oxalate group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 1-methyl-4-oxopiperidine-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.C2H2O4/c1-3-13-9(12)7-6-10(2)5-4-8(7)11;3-1(4)2(5)6/h7H,3-6H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTNHFGVBOTPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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